3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyloxy group attached to a tetrahydrobenzo[c]chromen-6-one core, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Coumarins and their derivatives have been found to exhibit a wide range of biological activities, including antioxidation, antitumor, antimutation, antibacterial, anti-inflammatory, antiviral, and myocardial protection . They have also shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to their neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-hydroxyphenyl)-prop-2-en-1-ones and several β-ketoesters.
Reaction Conditions: The reaction involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene. This method is efficient, simple, and versatile, providing a rapid synthetic route for the production of benzo[c]chromen-6-one derivatives.
Catalysts and Reagents: The synthesis does not require a metal catalyst or peroxide promoter, making it an environmentally friendly process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzo[c]chromen-6-one derivatives.
Reduction: Reduction reactions can modify the benzyloxy group or the chromen-6-one core.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromen-6-one: A closely related compound with similar biological activities.
Ellagic Acid Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one with potential therapeutic applications.
Uniqueness
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its benzyloxy group, which enhances its biological activity and potential therapeutic applications. This structural modification distinguishes it from other similar compounds and contributes to its unique chemical properties and biological effects .
Properties
IUPAC Name |
3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBDGDFCQUTEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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